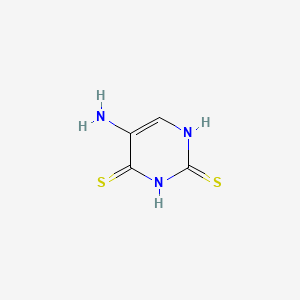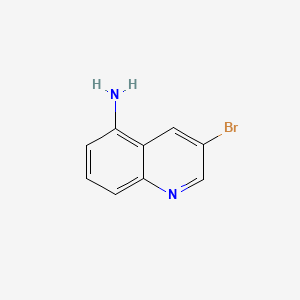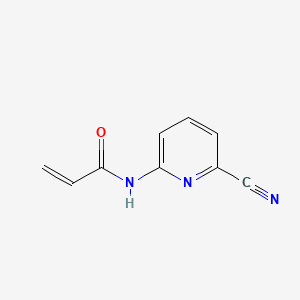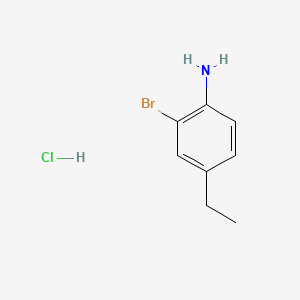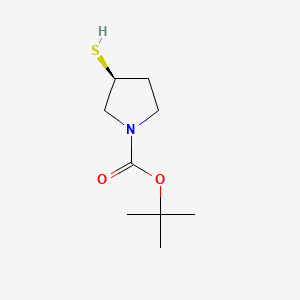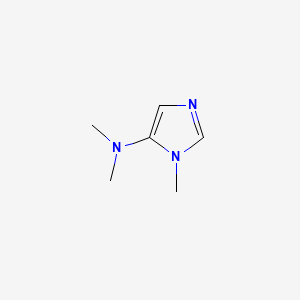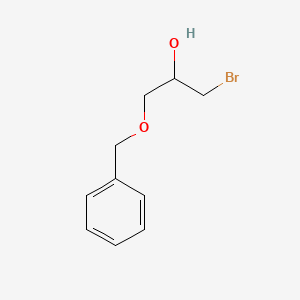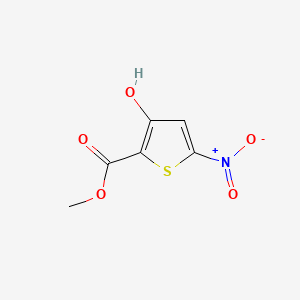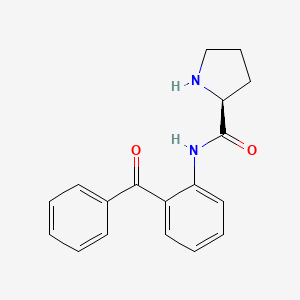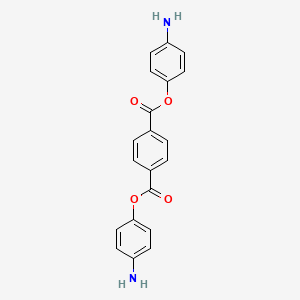
Bis(4-aminophényl)téréphtalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Bis(4-aminophenyl) terephthalate” is a chemical compound with the molecular formula C20H16N2O4 . It is also known as “1,4-Benzenedicarboxylic acid, bis(4-aminophenyl) ester” and "Bis(4-aminophenyl) benzene-1,4-dicarboxylate" .
Molecular Structure Analysis
The molecular weight of “Bis(4-aminophenyl) terephthalate” is 348.36 g/mol . The compound is solid at 20 degrees Celsius .
Physical and Chemical Properties Analysis
“Bis(4-aminophenyl) terephthalate” is a solid at 20 degrees Celsius . It has a molecular weight of 348.36 g/mol . The compound should be stored under inert gas and conditions to avoid are air sensitive .
Applications De Recherche Scientifique
Électronique flexible
Le Bis(4-aminophényl)téréphtalate est utilisé dans le développement de polyimides dérivés de polymères à base de biomasse. Ces polymères présentent une grande stabilité thermique et une faible absorption d'eau, ce qui les rend idéaux pour l'électronique flexible {svg_1}. Par exemple, un transistor flexible basé sur ces polyimides montre des performances électriques comparables à celles des dispositifs traditionnels à base de silicium {svg_2}.
Stabilité thermique
Le composé contribue à la stabilité thermique des matériaux. Par exemple, il est utilisé dans la production de polyimides qui présentent une stabilité thermique/mécanique exceptionnelle, avec une température de transition vitreuse (Tg) supérieure à 300 °C {svg_3}.
Propriétés diélectriques faibles
Les polyimides dérivés du this compound présentent des propriétés diélectriques faibles, ce qui est bénéfique dans les applications électroniques. Cela est dû à la faible polarité de la chaîne et au faible moment dipolaire du composé {svg_4}.
Production de poly(ester imide)s
Le this compound est utilisé dans la synthèse des poly(ester imide)s (PEsIs). Ces polymères possèdent de faibles coefficients de dilatation thermique et une faible absorption d'eau {svg_5}. Le PEsI dérivé de l'analogue méthoxy-substitué AB-HQ et du dianhydride de 3,3′,4,4′-biphényltétracarboxylique a obtenu des propriétés bien équilibrées, c'est-à-dire un Tg très élevé (424 °C), un CTE très faible (5,6 ppm K −1 ), une faible WA (0,41%), une valeur CHE très faible (3,1 ppm/RH%) et une ductilité suffisante {svg_6}.
Applications plastiques
Le this compound est utilisé comme monomère de polyimide dans les applications plastiques {svg_7}.
Synthèse de nouveaux monomères
Le this compound peut être utilisé pour synthétiser de nouveaux monomères tels que le bis 4-hydroxybutyltéréphtalate (BHBT), qui peut être utilisé pour produire du polybutylène téréphtalate (PBT) {svg_8}.
Safety and Hazards
“Bis(4-aminophenyl) terephthalate” may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists or skin irritation occurs .
Propriétés
IUPAC Name |
bis(4-aminophenyl) benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c21-15-5-9-17(10-6-15)25-19(23)13-1-2-14(4-3-13)20(24)26-18-11-7-16(22)8-12-18/h1-12H,21-22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTXGNJIXHFHTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)C(=O)OC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694865 |
Source


|
| Record name | Bis(4-aminophenyl) benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16926-73-1 |
Source


|
| Record name | Bis(4-aminophenyl) benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-aminophenyl) Terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the advantages of incorporating Bis(4-aminophenyl) terephthalate into polyimides?
A1: Bis(4-aminophenyl) terephthalate is a diamine monomer that, when incorporated into the backbone of polyimides, introduces ester linkages. These linkages disrupt the chain packing of the polymer, leading to several desirable properties. [, ] Studies have shown that PEIs synthesized with Bis(4-aminophenyl) terephthalate exhibit: [, ]
Q2: How does the structure of Bis(4-aminophenyl) terephthalate influence the properties of the resulting polyimides?
A2: The presence of both the ester group and the rigid aromatic rings in Bis(4-aminophenyl) terephthalate contributes to the unique properties of the resulting PEIs. []
Q3: What are the potential applications of poly(ester imide)s synthesized with Bis(4-aminophenyl) terephthalate?
A3: The combination of low CTE, low water absorption, good thermal stability, and desirable mechanical properties makes these PEIs suitable for various high-performance applications, such as: [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
